molecular formula C24H28N2O2S B4075176 N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide

N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide

Cat. No.: B4075176
M. Wt: 408.6 g/mol
InChI Key: WATZKSCSDCCECR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a phenyl-thiazole moiety, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting from a substituted phenylthiourea and an α-haloketone, the thiazole ring is formed through cyclization under basic conditions.

    Substitution Reactions: The thiazole intermediate is then subjected to substitution reactions to introduce the propyl group.

    Amide Formation: The final step involves coupling the thiazole derivative with 3-methoxyphenylpentanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products:

    Oxidation Products: Hydroxy or carbonyl derivatives of the methoxyphenyl group.

    Reduction Products: Amines derived from the reduction of the amide bond.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: As a ligand in catalytic systems for organic transformations.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.

Industry:

    Chemical Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

    Material Industry: Explored for its properties in the development of new materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring is known to engage in π-π stacking interactions, while the amide bond can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    N-(3-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide: Lacks the propyl group, potentially altering its chemical and biological properties.

    N-(3-methoxyphenyl)-N-(4-phenyl-5-methyl-1,3-thiazol-2-yl)pentanamide: Contains a methyl group instead of a propyl group, which may affect its reactivity and interaction with biological targets.

Uniqueness: N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide is unique due to the presence of the propyl group on the thiazole ring, which can influence its lipophilicity, binding interactions, and overall pharmacokinetic properties. This structural feature may enhance its potential as a therapeutic agent or functional material.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c1-4-6-16-22(27)26(19-14-10-15-20(17-19)28-3)24-25-23(21(29-24)11-5-2)18-12-8-7-9-13-18/h7-10,12-15,17H,4-6,11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATZKSCSDCCECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1=CC(=CC=C1)OC)C2=NC(=C(S2)CCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
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N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
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N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
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N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
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N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
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N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide

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